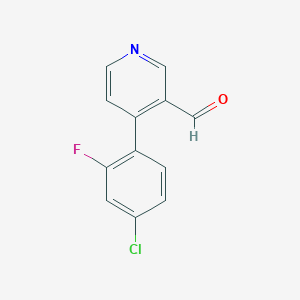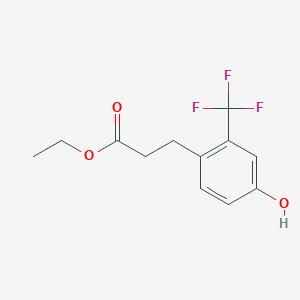
Ethyl 3-(4'-hydroxy-2'-(trifluoromethyl)phenyl)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate typically involves the esterification of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionic acid+ethanolacid catalystEthyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate+water
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(4’-oxo-2’-(trifluoromethyl)phenyl)propionic acid.
Reduction: Formation of 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can further interact with enzymes and receptors.
Comparación Con Compuestos Similares
Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate can be compared with other similar compounds, such as:
Ethyl 3-(4’-hydroxyphenyl)propionate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 3-(4’-methoxy-2’-(trifluoromethyl)phenyl)propionate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Ethyl 3-(4’-hydroxy-2’-(difluoromethyl)phenyl)propionate: Contains a difluoromethyl group, which has different electronic and steric effects compared to the trifluoromethyl group.
The presence of the trifluoromethyl group in Ethyl 3-(4’-hydroxy-2’-(trifluoromethyl)phenyl)propionate imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H13F3O3 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
ethyl 3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-11(17)6-4-8-3-5-9(16)7-10(8)12(13,14)15/h3,5,7,16H,2,4,6H2,1H3 |
Clave InChI |
LGTAETGNPOLTPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C=C(C=C1)O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
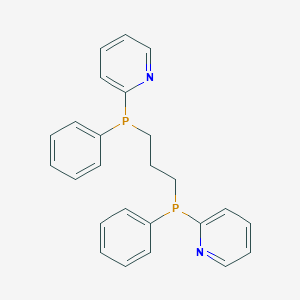
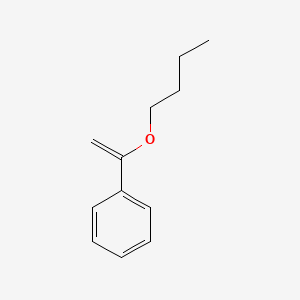
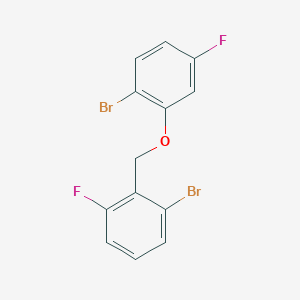
![1-[(S)-1-(4-fluorophenyl)ethylamino]-2-methylpropan-2-ol](/img/structure/B8375445.png)
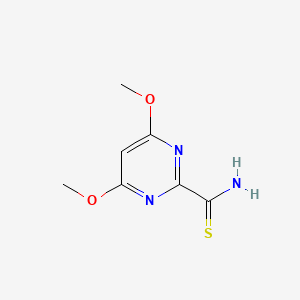
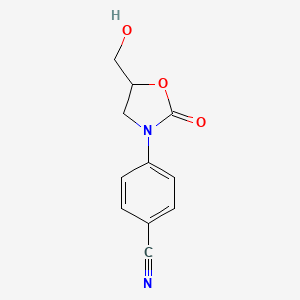
![2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde](/img/structure/B8375472.png)

![6-Bromo-2-(trimethylsilyl)pyrazolo[1,5-a]pyrazine](/img/structure/B8375489.png)
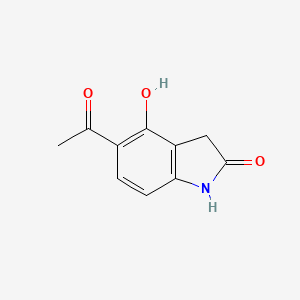
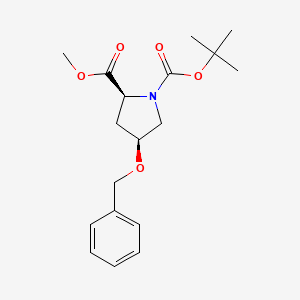
![3-(3,5-dioxotetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-yl)propanoic acid](/img/structure/B8375503.png)

